molecular formula C11H12N2O5S4 B10759494 3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide

3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide

Cat. No.: B10759494
M. Wt: 380.5 g/mol
InChI Key: HHPUQNGRNUOYCD-VIFPVBQESA-N
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Description

AL5300 is a small molecule belonging to the class of organic compounds known as thienothiazines. These are heterocyclic compounds containing a thiophene ring fused to a thiazine ring. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom, while thiazine is a six-membered ring consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL5300 involves the formation of the thienothiazine core structure. This can be achieved through various synthetic routes, including:

    Cyclization Reactions: Starting from thiophene derivatives and thiazine precursors, cyclization reactions can be employed to form the thienothiazine ring system.

    Substitution Reactions: Functional groups can be introduced onto the thienothiazine core through substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of AL5300 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

AL5300 undergoes various types of chemical reactions, including:

    Oxidation: AL5300 can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of AL5300 can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienothiazine derivatives.

Scientific Research Applications

AL5300 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AL5300 involves its interaction with specific molecular targets. One known target is carbonic anhydrase 2, an enzyme involved in the regulation of pH and fluid balance in tissues. AL5300 inhibits the activity of this enzyme, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Thienothiazine Derivatives: Compounds with similar core structures but different functional groups.

    Organosulfonamides: Compounds containing sulfonamide groups.

    Heteroaromatic Compounds: Compounds with heterocyclic aromatic rings.

Uniqueness of AL5300

AL5300 is unique due to its specific structural features and its ability to inhibit carbonic anhydrase 2. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H12N2O5S4

Molecular Weight

380.5 g/mol

IUPAC Name

(4R)-4-hydroxy-1,1-dioxo-2-(thiophen-2-ylmethyl)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C11H12N2O5S4/c12-21(15,16)10-4-8-9(14)6-13(5-7-2-1-3-19-7)22(17,18)11(8)20-10/h1-4,9,14H,5-6H2,(H2,12,15,16)/t9-/m0/s1

InChI Key

HHPUQNGRNUOYCD-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)N1CC3=CC=CS3)O

Canonical SMILES

C1C(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)N1CC3=CC=CS3)O

Origin of Product

United States

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